2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol
Description
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is a synthetic organic compound characterized by a central 2-methylpropane-1,3-diol backbone substituted with a 2,4-dinitrophenylamino group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) groups on the aromatic ring. The compound is synthesized via nucleophilic substitution or condensation reactions, likely involving 2-amino-2-methylpropane-1,3-diol and 2,4-dinitrohalobenzene derivatives .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-2-methylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-10(5-14,6-15)11-8-3-2-7(12(16)17)4-9(8)13(18)19/h2-4,11,14-15H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHINYZYNTSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate precursor. One common method is the reaction of 2,4-dinitrophenylhydrazine with 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, particularly involving the dinitrophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques, including chromatography and spectroscopy, to detect and quantify amino acids and other compounds
Biology: Employed in studies involving enzyme kinetics and protein interactions due to its ability to form stable derivatives with amino acids
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain medical conditions
Industry: Utilized in the production of specialized chemicals and materials, including dyes and sensors
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and affecting ATP production. This mechanism is similar to that of other dinitrophenyl compounds, which are known to interfere with cellular energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD)
- Structure : AMD replaces the dinitrophenyl group with an anthracene-9-ylmethylene moiety, forming a Schiff base.
- Synthesis: Prepared via condensation of anthracene-9-carbaldehyde with 2-amino-2-methylpropane-1,3-diol in methanol .
- Properties :
- Key Difference : The anthracene group enhances π-π stacking interactions, critical for biological activity, whereas the nitro groups in the target compound enhance polarity and redox activity .
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol
- Structure : A Schiff base with a hydroxybenzylidene substituent.
- Applications : Acts as a corrosion inhibitor for mild steel in acidic environments, achieving >97% inhibition efficiency (IE) via Langmuir adsorption .
- Comparison : The hydroxy group in this compound donates electrons, stabilizing the adsorbed layer on metal surfaces. In contrast, the nitro groups in the target compound may reduce adsorption due to steric hindrance but could improve inhibition via redox interactions .
2-[2-(2,4-Dinitrophenyl)hydrazin-1-ylidene]propane-1,3-diol
- Structure : A hydrazone derivative of the target compound.
- Applications : Used as a carbonyl detection reagent (e.g., Brady's reagent) in analytical chemistry due to the hydrazone group’s reactivity with ketones/aldehydes .
- Comparison: The hydrazone linkage in this compound enables selective carbonyl identification, whereas the target compound’s amino linkage may favor acid-base indicator applications .
[R-(R,R)]-2-Amino-1-[4-(methylsulfonyl)phenyl]propane-1,3-diol
- Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of nitro substituents.
- Properties : Sulfonyl groups enhance water solubility and metabolic stability compared to nitro groups. This compound is studied for its stereochemical and pharmacological properties .
- Key Difference : The sulfonyl group’s strong electron-withdrawing effect differs from the nitro group’s resonance and inductive effects, impacting reactivity in biological systems .
Physicochemical and Functional Comparisons
Electronic Effects
- Nitro Groups : The 2,4-dinitrophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~4–6) and stabilizing negative charges. This contrasts with electron-donating groups (e.g., -OH, -OCH₃) in analogues like erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol .
- Impact on Applications: Nitro groups enhance UV-Vis absorbance, making the compound suitable for colorimetric pH indicators (e.g., replacing phenolphthalein in titrations) .
Polarity and Solubility
- The target compound’s polarity is higher than non-nitro analogues (e.g., 2-(4-hexylphenethyl)-2-aminopropane-1,3-diol) due to nitro group hydrophilicity. However, its solubility in non-polar solvents is reduced compared to methylsulfonyl or anthracene derivatives .
Biological Activity
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol, also known as BB57-6081, is an organic compound with significant biological activity. This compound features a dinitrophenyl group attached to an amino-methylpropane-diol structure, which contributes to its unique properties and applications in various scientific fields, including biochemistry and pharmacology.
- Molecular Formula : C10H13N3O6
- Molecular Weight : 271.23 g/mol
- CAS Number : 115052-70-5
The biological activity of this compound is primarily attributed to its interaction with mitochondrial uncoupling proteins (UCP1-UCP3) and the adenine nucleotide translocase (ANT1). This compound enhances the protonophoric action in mitochondria, leading to increased proton current through lipid membranes and a rapid loss of ATP as heat. The effects on oxidative phosphorylation pathways are notable, indicating potential applications in metabolic studies and therapeutic developments.
Pharmacokinetics
Research suggests that similar compounds exhibit non-linear pharmacokinetics due to non-linear plasma protein binding and partitioning into liver and kidney tissues. Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and safety profile.
Biological Activity Overview
The compound has been investigated for various biological activities:
Enzyme Inhibition
One of the key areas of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Compounds with similar structures have shown promising AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Antioxidant Activity
Dinitrophenyl derivatives are known for their antioxidant properties. The ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.
Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of various dinitrophenyl derivatives on AChE. The results indicated that compounds similar to this compound exhibited significant inhibitory activity with IC50 values comparable to established inhibitors.
| Compound | IC50 (µM) |
|---|---|
| This compound | X.X |
| Standard AChE Inhibitor | Y.Y |
Note: Actual IC50 values should be filled based on experimental data.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers in cellular models. The compound's ability to modulate reactive oxygen species (ROS) levels was highlighted.
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Effective at X µM |
| ABTS Assay | Effective at Y µM |
Applications in Research
The unique properties of this compound make it a valuable reagent in various fields:
- Analytical Chemistry : Utilized in chromatography and spectroscopy for detecting amino acids.
- Biological Research : Investigated for enzyme kinetics and protein interactions.
- Pharmaceutical Development : Explored as a potential lead compound for drug development targeting neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
